RBN013209 Exhibits a Distinct Potency Window for Human CD38 Compared to MK-0159 and 78c
In biochemical inhibition assays, RBN013209 demonstrates an IC₅₀ range of 0.01–0.1 μM against human CD38 [1]. This potency is distinct from two other advanced small molecule CD38 inhibitors. MK-0159 exhibits a more potent IC₅₀ of 22 nM against human CD38 [2], while compound 78c (CD38 inhibitor 1) is even more potent with an IC₅₀ of 7.3 nM . These quantitative differences in biochemical potency represent a key selection criterion for researchers tuning target engagement in vitro.
| Evidence Dimension | Inhibition of human CD38 enzymatic activity |
|---|---|
| Target Compound Data | IC₅₀ = 0.01–0.1 μM |
| Comparator Or Baseline | MK-0159: IC₅₀ = 22 nM; Compound 78c: IC₅₀ = 7.3 nM |
| Quantified Difference | RBN013209 is approximately 2- to 13-fold less potent than 78c and 0.5- to 4.5-fold less potent than MK-0159 against human CD38 |
| Conditions | In vitro biochemical enzymatic assay using recombinant human CD38 |
Why This Matters
This quantifiable potency difference allows researchers to select the appropriate inhibitor for assays requiring either sub-nanomolar or moderate target engagement, preventing over-inhibition that may obscure nuanced biological effects.
- [1] InvivoChem. RBN-013209 Datasheet. CAS 2597933-17-8. Accessed 2026. View Source
- [2] Adooq. MK-0159 Datasheet. CAS 2641484-61-7. Accessed 2026. View Source
